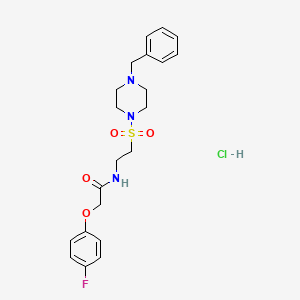

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of a functionalized cyclohexene skeleton is described using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another paper details the preparation of a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group, achieved through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of "4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents attached to the ring. The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives were confirmed by two-dimensional NMR studies . Additionally, computational studies on the 4-aminophenyl cation, a related structure, show that it has a planar geometry and is stabilized in the triplet state . These findings suggest that the molecular structure of "4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride" would also be influenced by the trifluoromethyl and amino groups, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives with various functional groups is explored in the papers. The 4-aminophenyl cation, for example, undergoes photoheterolysis in polar media and can participate in electrophilic substitution reactions . Similarly, the presence of amino and trifluoromethyl groups in "4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride" would likely influence its reactivity, making it a candidate for various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and substituents. Polyimides based on a diamine with a cyclohexane cardo group and a trifluoromethyl group exhibit excellent solubility, thermal stability, and lower dielectric constants . The presence of fluorine atoms in a cyclohexane derivative is shown to affect conformation, lipophilicity, acidity, and fluorescent properties . These insights suggest that "4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride" would also possess unique physical and chemical properties that could be valuable in various applications.

Applications De Recherche Scientifique

Polyimide Synthesis and Properties

Aromatic diamines with cyclohexane cardo groups, substituted with trifluoromethyl groups, have been utilized in the synthesis of fluorinated polyimides. These materials exhibit excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability, making them suitable for advanced applications in electronics and materials science (Yang, Su, & Hsiao, 2004).

Synthesis of Organic and Heterocyclic Compounds

Trifluoromethyl cyclohexane derivatives serve as reactive intermediates for synthesizing a wide range of organic and heterocyclic compounds. These derivatives are crucial building blocks in organic synthesis, offering pathways to create structurally diverse and functionally rich molecules (Fadeyi & Okoro, 2008).

Antiproliferative Activity

Certain cyclohexane derivatives have been explored for their antiproliferative activity against human cancer cell lines. Novel compounds derived from this scaffold have shown moderate to significant activity, indicating potential applications in developing new anticancer agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Enantioselective Catalysis

Cyclohexane-based amino alcohols have been employed as chiral ligands in enantioselective catalysis, specifically in the addition of diethylzinc to aldehydes. This application underscores the role of such compounds in asymmetric synthesis, contributing to the production of chiral alcohols with high enantioselectivity (Asami et al., 2015).

Molecular Recognition

Optically pure cyclohexan-1-ol derivatives have been used as chiral solvating agents for molecular recognition. These compounds can differentiate enantiomers of acids through NMR or fluorescence spectroscopy, demonstrating their utility in chiral analysis and separation sciences (Khanvilkar & Bedekar, 2018).

Propriétés

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNUWFMAWKRDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

CAS RN |

2408962-48-9, 2137056-98-3 |

Source

|

| Record name | rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)